

# Application Notes and Protocols for SRT2183 Oral Gavage Administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SRT 2183 |           |
| Cat. No.:            | B1681107 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

SRT2183 is a small molecule that has been investigated for its potential therapeutic effects in various disease models. Initially identified as a potent activator of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase, its mechanism of action has been a subject of scientific debate. Subsequent studies have suggested that SRT2183 may not directly activate SIRT1 and could exert its effects through off-target mechanisms, including the inhibition of p300 histone acetyltransferase and modulation of the AMPK and NF-kB signaling pathways.

Due to its low aqueous solubility, careful preparation is required for in vivo studies involving oral administration. This document provides detailed application notes and protocols for the preparation and oral gavage administration of SRT2183 in preclinical research settings.

## **Data Presentation**

Table 1: Solubility of SRT2183

| Solvent | Solubility           |  |
|---------|----------------------|--|
| DMSO    | 93 mg/mL (198.47 mM) |  |
| Ethanol | 3 - 8 mg/mL          |  |
| Water   | Insoluble            |  |





Table 2: Vehicle Formulations for Oral Administration of

**SRT2183 and Related Compounds** 

| Compound | Vehicle<br>Composition                                                     | Concentration  | Species | Reference     |
|----------|----------------------------------------------------------------------------|----------------|---------|---------------|
| SRT2183  | 5% DMSO, 40%<br>PEG300, 5%<br>Tween 80, 50%<br>ddH <sub>2</sub> O          | ≥ 2.08 mg/mL   | General | (Vendor Data) |
| SRT2183  | 10% DMSO,<br>40% PEG300,<br>5% Tween 80,<br>45% Saline                     | 5 mg/mL        | General | (Vendor Data) |
| SRT2183  | CMC-Na<br>(Carboxymethylc<br>ellulose sodium)<br>solution                  | ≥ 5 mg/mL      | General | (Vendor Data) |
| SRT2183  | Corn Oil with 5%<br>DMSO                                                   | Not Specified  | General | (Vendor Data) |
| SRT1720  | 2% Hydroxypropyl methylcellulose + 0.2% dioctylsulfosucci nate sodium salt | 30 & 100 mg/kg | Mouse   | [1][2]        |

Note: Specific oral gavage dosages for SRT2183 in peer-reviewed preclinical studies are not widely reported. The dosage for the structurally related compound SRT1720 is provided for reference.

## **Experimental Protocols**

# Protocol 1: Preparation of SRT2183 Suspension in CMC-Na for Oral Gavage



This protocol is suitable for preparing a homogenous suspension of SRT2183.

## Materials:

- SRT2183 powder
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile distilled water (ddH<sub>2</sub>O)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Analytical balance

#### Procedure:

- Prepare the CMC-Na Vehicle:
  - Prepare a 0.5% (w/v) solution of CMC-Na in sterile ddH<sub>2</sub>O. For example, to prepare 10 mL of vehicle, dissolve 50 mg of CMC-Na in 10 mL of ddH<sub>2</sub>O.
  - Stir or vortex the solution until the CMC-Na is fully dissolved. This may require gentle
    heating or stirring for an extended period. Allow the solution to cool to room temperature
    before use.
- Weigh SRT2183:
  - Accurately weigh the required amount of SRT2183 powder based on the desired concentration and final volume. For example, for a 5 mg/mL suspension in 1 mL, weigh 5 mg of SRT2183.
- Prepare the Suspension:
  - Add the weighed SRT2183 powder to a sterile tube.



- Add the prepared 0.5% CMC-Na vehicle to the tube to achieve the final desired concentration.
- Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- Storage and Use:
  - It is recommended to prepare the suspension fresh before each use.
  - If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, ensure the suspension is brought to room temperature and vortexed thoroughly to resuspend the compound.

# Protocol 2: Preparation of SRT2183 Solution in a Solubilizing Vehicle for Oral Gavage

This protocol is designed to create a clear solution of SRT2183 for administration.

## Materials:

- SRT2183 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or distilled water (ddH<sub>2</sub>O)
- · Sterile microcentrifuge tubes or vials
- Vortex mixer

#### Procedure:

Prepare the SRT2183 Stock Solution (in DMSO):



- Dissolve the accurately weighed SRT2183 powder in the minimum required volume of fresh DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of SRT2183 in 1 mL of DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Prepare the Final Formulation (Example for a 1 mL working solution):
  - In a sterile tube, add 400 μL of PEG300.
  - Add 100 μL of the SRT2183/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
  - Add 50 μL of Tween 80 to the mixture and vortex until the solution is clear.
  - Add 450 μL of sterile saline or ddH<sub>2</sub>O to the tube to bring the final volume to 1 mL.
  - Vortex the final solution until it is homogenous and clear.
- · Storage and Use:
  - This solution should be used immediately after preparation for optimal results.
  - Due to the presence of DMSO, ensure the final concentration in the administered dose is well-tolerated by the animal model.

## **Protocol 3: Oral Gavage Administration in Mice**

This protocol outlines the standard procedure for administering the prepared SRT2183 formulation to mice.

#### Materials:

- Prepared SRT2183 formulation
- Appropriately sized syringe (e.g., 1 mL)
- 20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip



#### Animal scale

#### Procedure:

- Animal Preparation and Dose Calculation:
  - Weigh the mouse to accurately calculate the required dose volume based on its body weight (e.g., in mL/kg).
  - The maximum recommended oral gavage volume for mice is typically 10 mL/kg.
- Restraint:
  - Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
- Gavage Needle Insertion:
  - Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
  - With the mouse in an upright position, gently insert the rounded tip of the gavage needle into the mouth, slightly to one side of the tongue.
  - Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus.
  - CRITICAL: Do not force the needle. If resistance is met, withdraw and re-insert.
- Administration:
  - Once the needle is correctly positioned in the esophagus, slowly administer the SRT2183 formulation from the syringe.
  - Administer the liquid at a steady pace to avoid regurgitation.
- Post-Administration:



- Gently withdraw the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes post-administration.

## **Visualization of Methodologies and Pathways**









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for SRT2183 Oral Gavage Administration]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1681107#srt-2183-oral-gavage-preparation-and-dosage]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com